molecular formula C8H6BrFO3 B2462931 2-Bromo-3-fluoro-6-methoxybenzoic acid CAS No. 1781708-32-4

2-Bromo-3-fluoro-6-methoxybenzoic acid

Cat. No.: B2462931
CAS No.: 1781708-32-4
M. Wt: 249.035
InChI Key: BLTPPDDVNGZTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-6-methoxybenzoic acid (CAS: 1781708-32-4) is a substituted benzoic acid derivative with a bromine atom at position 2, fluorine at position 3, and a methoxy group at position 6. Its molecular formula is C₈H₆BrFO₃, with a molecular weight of 248.9 g/mol.

Properties

IUPAC Name

2-bromo-3-fluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTPPDDVNGZTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781708-32-4
Record name 2-bromo-3-fluoro-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-methoxybenzoic acid typically involves the bromination and fluorination of 6-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the aromatic ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide for bromination and a fluorinating agent like Selectfluor for fluorination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their subsequent functionalization. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include substituted benzoic acids, quinones, hydroquinones, and biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-6-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-3-fluoro-6-methoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Hazards (GHS)
2-Bromo-3-fluoro-6-methoxybenzoic acid 1781708-32-4 Br (2), F (3), OCH₃ (6) 248.9 Likely H302, H315, H319*
6-Bromo-2-fluoro-3-methoxybenzoic acid 935534-45-5 Br (6), F (2), OCH₃ (3) 248.9 H302, H315, H319, H335
3-Bromo-6-fluoro-2-methoxybenzoic acid 1426073-21-3 Br (3), F (6), OCH₃ (2) 248.9 Not specified (analogous hazards inferred)
3-Bromo-6-fluoro-2-methylbenzoic acid Not provided Br (3), F (6), CH₃ (2) 233.0 N/A (see patent synthesis)

*Note: Safety data for this compound is inferred from structurally similar compounds like 6-bromo-2-fluoro-3-methoxybenzoic acid .

Substituent Position Effects on Reactivity

  • Electronic Effects :

    • The methoxy group (-OCH₃) is electron-donating, activating the benzene ring for electrophilic substitution. However, its position (6 in the target compound vs. 3 in 935534-45-5) alters regioselectivity. For example, bromination occurs preferentially at positions ortho/para to -OCH₃, but steric hindrance from adjacent substituents (e.g., Br, F) may limit reactivity .
    • Fluorine's electronegativity deactivates the ring, directing reactions to meta or para positions relative to its location .
  • Synthetic Utility :

    • The target compound’s boronic acid derivative (e.g., (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid, CAS: 957062-89-4) is a candidate for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation for drug scaffolds .
    • In contrast, 3-bromo-6-fluoro-2-methylbenzoic acid (from ) was used in a Suzuki reaction with 3-fluorophenyl boronic acid to yield a biphenyl derivative (90% yield), demonstrating the role of methyl vs. methoxy groups in reaction efficiency .

Biological Activity

2-Bromo-3-fluoro-6-methoxybenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

  • Molecular Formula: C8H7BrF1O3
  • Melting Point: 189-191°C
  • Boiling Point: 422.9°C at 760 mmHg
  • Solubility: Soluble in organic solvents (acetone, chloroform, methanol) but insoluble in water.

The presence of bromine, fluorine, and methoxy groups contributes to the compound's unique reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Effects

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies:
    • In vitro assays demonstrated that this compound inhibits the proliferation of gastric cancer cells while exhibiting lesser effects on normal gastric epithelial cells .
    • The compound has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
  • Mechanism of Action:
    • The mechanism involves the interaction with specific enzymes and receptors, leading to altered cellular signaling that promotes apoptosis and inhibits cell division .

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth. The study highlighted the compound's selectivity towards cancerous cells over normal cells, indicating its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancerEnzyme inhibition, apoptosis induction
6-Bromo-2-fluoro-3-methoxybenzoic acidAntimicrobial, anti-inflammatoryModulation of inflammatory pathways
3-Bromo-4-methoxybenzoic acidAntifungal, herbicidalDisruption of fungal cell membranes

This table illustrates the diverse biological activities associated with structurally similar compounds, emphasizing the unique profile of this compound.

Research Gaps

Despite promising findings, there remain significant gaps in understanding the full scope of biological activities and mechanisms of action for this compound. Future research should focus on:

  • Expanded Biological Testing:
    • Comprehensive studies on various cancer types and other diseases.
  • Toxicity Assessments:
    • Detailed evaluations of safety profiles in preclinical models to ascertain therapeutic windows.
  • Synthesis and Derivative Exploration:
    • Development of novel derivatives to enhance efficacy and specificity against targeted diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.